
Naltrexone phenyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naltrexone phenyl oxime, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPO is a derivative of naltrexone, a drug commonly used to treat alcohol and opioid addiction. However, NPO has been found to have unique properties that make it a promising candidate for various medical and scientific applications.
Mécanisme D'action
The mechanism of action of Naltrexone phenyl oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Naltrexone phenyl oxime has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, Naltrexone phenyl oxime has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Naltrexone phenyl oxime has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, Naltrexone phenyl oxime has been shown to induce apoptosis and inhibit cell growth. In neurons, Naltrexone phenyl oxime has been found to have neuroprotective effects and may improve cognitive function. In the immune system, Naltrexone phenyl oxime has been shown to modulate the activity of immune cells and may be useful in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Naltrexone phenyl oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Naltrexone phenyl oxime has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Naltrexone phenyl oxime is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Naltrexone phenyl oxime is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Naltrexone phenyl oxime. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of Naltrexone phenyl oxime for different types of cancer. Additionally, research is needed to better understand the mechanism of action of Naltrexone phenyl oxime and its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Overall, Naltrexone phenyl oxime has significant potential for various medical and scientific applications and warrants further research.
Méthodes De Synthèse
Naltrexone phenyl oxime can be synthesized through a multi-step process that involves the reaction of naltrexone with hydroxylamine hydrochloride and sodium bicarbonate. This reaction results in the formation of Naltrexone phenyl oxime, which can then be purified through recrystallization.
Applications De Recherche Scientifique
Naltrexone phenyl oxime has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Naltrexone phenyl oxime has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment for various types of cancer. In neurology, Naltrexone phenyl oxime has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Naltrexone phenyl oxime has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
Propriétés
Numéro CAS |
115160-07-1 |
|---|---|
Nom du produit |
Naltrexone phenyl oxime |
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |
Clé InChI |
GXFMSCTXOZEZER-UQSYJWEUSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonymes |
naltrexone phenyl oxime NPC 168 NPC-168 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



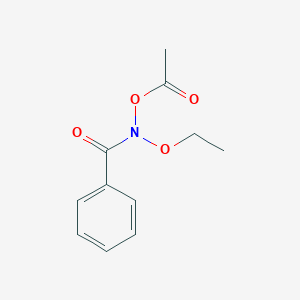
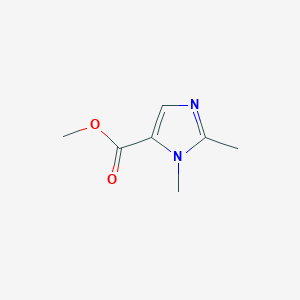
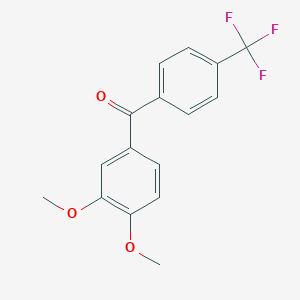
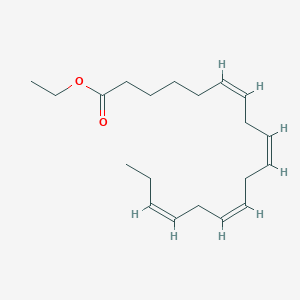
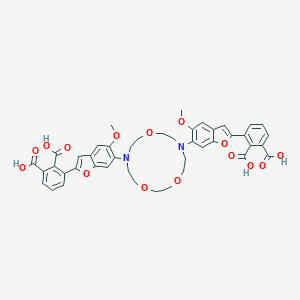

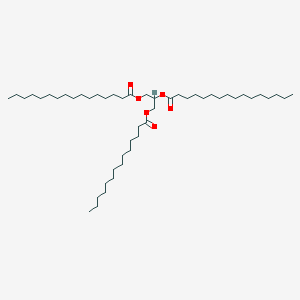
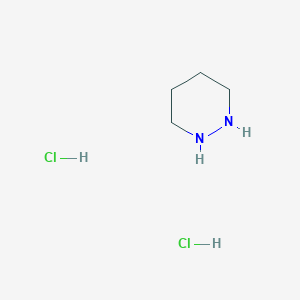
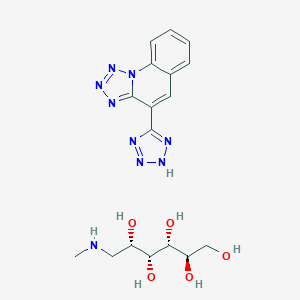
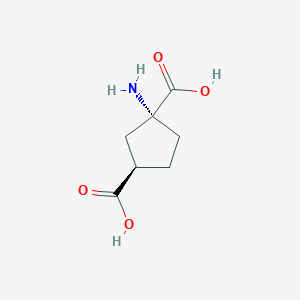
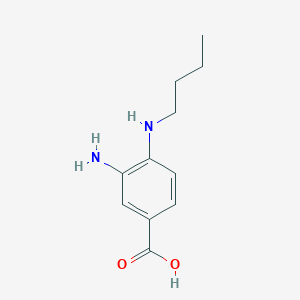
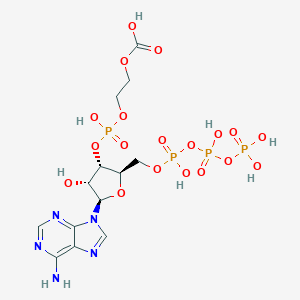

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)